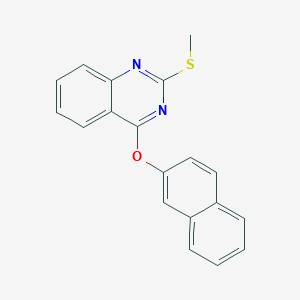

2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline

Description

Properties

IUPAC Name |

2-methylsulfanyl-4-naphthalen-2-yloxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-23-19-20-17-9-5-4-8-16(17)18(21-19)22-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDYGFPZFHNCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)OC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline typically involves multi-step organic reactions

Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.

Attachment of Naphthyloxy Group: The 2-naphthyloxy group can be introduced through etherification reactions involving 2-naphthol and appropriate leaving groups like halides or tosylates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline ring can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The naphthyloxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the naphthyloxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Substituted quinazolines with various nucleophiles.

Scientific Research Applications

Anticancer Activity

Mechanisms of Action:

Research indicates that quinazoline derivatives, including 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline, exhibit significant anticancer properties. The compound has been shown to interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have highlighted the ability of quinazoline derivatives to down-regulate c-myc expression, which is crucial for ribosomal RNA synthesis and cancer cell proliferation . This down-regulation leads to the activation of p53 and subsequent apoptosis of cancer cells.

Case Studies:

- Cytotoxicity Testing: In vitro assays demonstrated that derivatives similar to this compound exhibited potent cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. For example, specific analogs showed IC50 values as low as 0.28 μg/mL against MCF-7 cells .

- Structure-Activity Relationship: Investigations into the structure-activity relationships (SAR) of quinazoline compounds have revealed that modifications at specific positions can enhance their anticancer efficacy. For instance, substituents that increase lipophilicity or alter electronic properties often correlate with improved biological activity .

Antimicrobial Properties

Antibacterial Activity:

Quinazoline derivatives have been explored for their potential as antimicrobial agents. The compound this compound has been tested against various bacterial strains, demonstrating moderate antibacterial activity comparable to standard antibiotics like ampicillin. The synthesized derivatives showed inhibition zones ranging from 10 to 12 mm against Gram-positive and Gram-negative bacteria .

Mechanism of Action:

The antimicrobial action is believed to stem from the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of fluoroquinolone antibiotics, providing a basis for developing new antibacterial agents .

Antioxidant Activity

Recent studies have also evaluated the antioxidant potential of quinazoline derivatives. The presence of the methylthio group in this compound contributes to its ability to scavenge free radicals effectively. Various assays, such as ABTS and CUPRAC, have shown that compounds with hydroxyl substituents exhibit enhanced antioxidant activity .

Evaluation Methods:

- Antioxidant Assays: The antioxidant activity was assessed using multiple methods, indicating that compounds with specific functional groups could significantly reduce oxidative stress markers in vitro.

- Metal-Chelating Properties: Some derivatives demonstrated metal-chelating abilities, which are beneficial in reducing metal-induced oxidative damage .

Summary Table of Applications

| Application | Mechanism/Action | Notable Findings |

|---|---|---|

| Anticancer | Down-regulates c-myc; induces apoptosis | IC50 values as low as 0.28 μg/mL against MCF-7 |

| Antimicrobial | Inhibits DNA gyrase and topoisomerase IV | Moderate activity against various bacterial strains |

| Antioxidant | Scavenges free radicals; metal-chelating properties | Enhanced antioxidant activity observed |

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinase enzymes by competing with ATP binding, leading to the disruption of cell signaling and growth pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Lipophilicity: The methylsulfanyl group at position 2 enhances lipophilicity compared to polar groups like cyano (-CN) or morpholine. This may improve membrane permeability in biological systems . The oxygen atom in the naphthyloxy group may act as an electron donor, modulating the quinazoline core’s electronic density .

Synthetic Challenges: Quinazolines with bulky 4-substituents (e.g., naphthyl groups) often require optimized reaction conditions. For example, compound 3g (2-(2-cyano-6-methylphenyl)-4-(naphthalen-1-yl)quinazoline) was synthesized in 67% yield using microwave-assisted methods . In contrast, derivatives with smaller substituents (e.g., 4-fluorophenyl in compound 3d) showed lower yields (59%), suggesting steric hindrance or electronic factors influence reactivity .

Biological Relevance :

- While biological data for 2-(methylsulfanyl)-4-(2-naphthyloxy)quinazoline are absent in the evidence, analogs like 2-(4-chlorobenzyl)-4-(propargylsulfanyl)quinazoline () highlight the role of sulfanyl groups in modulating target affinity. The propargylsulfanyl group may enable click chemistry for bioconjugation, a feature absent in the methylsulfanyl variant .

Research Findings and Limitations

- Microwave-Assisted Synthesis : demonstrates that microwave irradiation improves yields for sterically demanding quinazolines (e.g., 3g: 67% yield), likely due to enhanced reaction kinetics .

- Morpholine vs. Naphthyloxy Groups : The morpholine substituent in introduces hydrogen-bonding capability, which may enhance solubility compared to the hydrophobic 2-naphthyloxy group .

- Conclusions are inferred from structural analogs.

Biological Activity

2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This article delves into the biological activity of this specific compound, drawing on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, a related quinazoline derivative exhibited an IC50 value of 8 μM against the HCT116 human colon cancer cell line, indicating substantial antiproliferative activity .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Quinazoline Derivative A | HCT116 (Colon) | 8 |

| Quinazoline Derivative B | MCF-7 (Breast) | 10 |

Antimicrobial Activity

Quinazolines, including this compound, have demonstrated antimicrobial properties. A study reported that related compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Quinazoline Derivative C | E. coli | 4 |

| Quinazoline Derivative D | MRSA | 2 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolines has also been explored. Compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. A related study indicated that certain quinazoline derivatives could reduce inflammation by inhibiting these enzymes effectively .

Case Studies and Research Findings

- Anticancer Mechanism : A specific derivative was noted for its ability to induce apoptosis in cancer cells through caspase activation pathways. This mechanism was confirmed via Western blot analysis, which demonstrated increased levels of cleaved caspases in treated cells .

- Antimicrobial Efficacy : In a comparative study, several quinazoline derivatives were tested against drug-resistant bacterial strains, showing promising results that suggest their potential as new antibacterial agents .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the quinazoline ring significantly affect biological activity. For example, the introduction of a methylsulfanyl group at position 2 enhances anticancer activity while maintaining antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for 2-(Methylsulfanyl)-4-(2-naphthyloxy)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of quinazoline precursors. For example, methylation at the sulfur position can be achieved using "soft" methylating agents like methyl iodide or "hard" agents like dimethyl sulfate. Key steps include:

- Solvent Selection : Polar solvents (ethanol, acetonitrile) favor nucleophilic substitution for methylsulfanyl group introduction, while aprotic solvents (DMF, dioxane) optimize naphthyloxy coupling via Ullmann or nucleophilic aromatic substitution .

- Temperature Control : Heating under reflux (e.g., ethanol at 80°C for 4–24 hours) ensures complete reaction, as seen in analogous quinazoline syntheses .

- Purification : Crystallization from ethanol or acetonitrile enhances purity, validated by single-crystal X-ray diffraction .

Q. What spectroscopic and crystallographic methods confirm the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650–700 cm⁻¹ for methylsulfanyl, C-O-C stretch at ~1250 cm⁻¹ for naphthyloxy) .

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., naphthyloxy protons at δ 7.2–8.5 ppm) and methylsulfanyl protons at δ 2.5–3.0 ppm. C NMR confirms quinazoline carbons and substituent linkages .

- X-Ray Crystallography : Resolves bond lengths (e.g., C-S bond ~1.78 Å) and dihedral angles between quinazoline and naphthyloxy groups, ensuring structural fidelity .

Advanced Research Questions

Q. How does the methylsulfanyl group's electronic nature impact the compound's reactivity in further functionalization reactions?

- Methodological Answer : The methylsulfanyl group is electron-donating, activating the quinazoline ring at specific positions (e.g., C6/C7) for electrophilic substitution. For example:

- Nitration : Directs nitro groups to C6 due to resonance effects from the sulfur lone pairs .

- Cross-Coupling : Suzuki-Miyaura reactions at C2 require palladium catalysts, with the methylsulfanyl group stabilizing intermediates via sulfur-Pd coordination .

Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in alkylation product distribution when varying methylation agents or solvents?

- Methodological Answer : Contradictions arise from competing alkylation sites (N3 vs. S-methylation). To address this:

- Agent Polarity : "Soft" agents (methyl iodide) favor S-methylation in non-polar solvents (dioxane), while "hard" agents (dimethyl sulfate) target N3 in polar solvents (DMF) due to differing transition-state stabilization .

- Kinetic vs. Thermodynamic Control : Short reaction times (4 hours) favor kinetic S-methylation, while prolonged heating (24 hours) shifts equilibrium toward N3-methylation .

TLC monitoring (Rf values) and GC-MS tracking of intermediates are critical for optimizing conditions .

Q. How do computational models predict the biological targets of this quinazoline derivative based on its substituents?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare the compound’s binding affinity to kinases or DNA topoisomerases, leveraging:

- Naphthyloxy Group : Hydrophobic interactions with enzyme pockets (e.g., ATP-binding sites in tyrosine kinases) .

- Methylsulfanyl Group : Hydrogen bonding via sulfur with catalytic residues (e.g., cysteine in proteases) .

MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What role do substituent steric effects play in modulating anti-proliferative activity in quinazoline derivatives?

- Methodological Answer :

- Naphthyloxy Orientation : Ortho-substitution on naphthyl (vs. para) reduces steric clash with hydrophobic pockets in tubulin, enhancing cytotoxicity (IC₅₀ values <10 μM in MCF-7 cells) .

- Methylsulfanyl vs. Sulfonyl : Bulkier sulfonyl groups decrease cellular uptake (logP ~1.2 vs. methylsulfanyl’s logP ~2.5), validated by comparative SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous quinazoline derivatives?

- Methodological Answer : Variability often stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.